3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole
Description
3-(4-Fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole (hereafter referred to as the target compound) is a dihydropyrazole derivative featuring a 4-fluorophenyl group, a furan-2-carbonyl substituent, and a 3-methylthiophen-2-yl moiety. Dihydropyrazoles are widely studied for their structural versatility and biological relevance, particularly in anti-inflammatory, antimicrobial, and antioxidant applications . The target compound’s unique combination of heterocycles (furan, thiophene) and fluorinated aromatic systems positions it as a candidate for comparative analysis with structurally related molecules.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-12-8-10-25-18(12)16-11-15(13-4-6-14(20)7-5-13)21-22(16)19(23)17-3-2-9-24-17/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIIECXUMCOTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Core: This can be achieved through the reaction of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Furan-2-carbonyl Group: This can be done via an acylation reaction, such as Friedel-Crafts acylation, using furan-2-carbonyl chloride.
Incorporation of the Methylthiophenyl Group: This step may involve a cross-coupling reaction, such as Suzuki or Stille coupling, using a methylthiophenyl boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or sulfones and pyrazole N-oxides, respectively.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines or thiols for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.
Medicine
Due to its potential biological activity, this compound might be explored for therapeutic applications. It could be investigated for its efficacy in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure might impart desirable characteristics to polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Substituent Diversity and Molecular Conformation
The target compound’s structure is distinguished by:
- 4-Fluorophenyl group : Enhances lipophilicity and influences π-π stacking interactions.
- Furan-2-carbonyl group : Introduces electron-withdrawing effects and planar geometry.
- 3-Methylthiophen-2-yl group : Adds steric bulk and sulfur-based interactions.
Comparable Compounds (Table 1):
Key Observations :
- Halogen Effects : Chloro/fluoro substituents in analogous compounds (e.g., 5d, 31a) enhance crystallinity and antimicrobial activity .
- Heterocycle Planarity : The furan ring in the target compound and compound 4a adopts a planar conformation, facilitating π-π stacking .
- Dihedral Angles : In pyrazole derivatives, dihedral angles between the pyrazole core and fluorophenyl rings typically range from 4.6° to 10.5°, influencing molecular rigidity . The target compound’s dihedral angles are expected to align with this range.
Crystallographic Insights
- Isostructural Derivatives : Compounds 4 (Cl) and 5 (Br) () share identical crystal packing except for halogen-dependent bond adjustments. The target compound’s 3-methylthiophen-2-yl group may induce similar packing variations .
- Intermolecular Interactions : Aromatic π-π stacking and halogen bonding are critical in pyrazole-thiazole hybrids (e.g., ), suggesting analogous interactions for the target compound .
Yield Comparison :
Spectroscopic and Thermal Data
Reported Activities of Analogues (Table 2)
Biological Activity
The compound 3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of furan derivatives with fluorophenyl and methylthiophenyl components under controlled conditions. The structural characteristics can significantly influence its biological activity. The molecular formula is , and its molecular weight is approximately 345.39 g/mol.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that pyrazole compounds can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation. In particular, derivatives with modifications at the phenyl or furan rings have demonstrated enhanced potency against BRAF(V600E) mutations, which are common in melanoma .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. Compounds similar to this compound have been noted for their ability to reduce inflammatory markers in vitro and in vivo. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine production .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal strains. The presence of the furan carbonyl moiety is believed to enhance the interaction with microbial targets, leading to increased efficacy .
Data Summary
Case Studies
- Antitumor Efficacy : In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives were tested for cytotoxicity. The results indicated that certain modifications led to synergistic effects when combined with standard chemotherapy agents like doxorubicin .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that specific pyrazole derivatives could significantly lower TNF-alpha levels in lipopolysaccharide (LPS)-induced inflammation models.
- Antimicrobial Testing : A series of pyrazole compounds were evaluated against seven phytopathogenic fungi, showing moderate to excellent antifungal activity compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
